BenchChemオンラインストアへようこそ!

N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide

Lipophilicity Hansch substituent constant Drug-likeness

Essential protected intermediate for medicinal chemistry. Combines three non-interchangeable features: (i) acid-labile Boc protection enables orthogonal deprotection in multi-step sequences; (ii) meta-trifluoromethoxy (–OCF₃) substitution provides Hansch π = +1.04, significantly higher than –OCH₃, –F, or –CF₃, offering distinct lipophilicity and metabolic stability; (iii) regiospecific meta attachment differs from the para isomer (CAS 1224169-60-1), ensuring synthetic fidelity. Do not substitute with generic Boc-glycinamides.

Molecular Formula C14H17F3N2O4
Molecular Weight 334.295
CAS No. 1824025-62-8
Cat. No. B3005920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide
CAS1824025-62-8
Molecular FormulaC14H17F3N2O4
Molecular Weight334.295
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)18-8-11(20)19-9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyGBSYCVVSPUHWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide (CAS 1824025-62-8): Structural Identity, Physicochemical Profile, and Intermediate Classification


N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide (CAS 1824025-62-8) is a synthetic organic compound with molecular formula C₁₄H₁₇F₃N₂O₄ and a molecular weight of 334.29 g·mol⁻¹ . It belongs to the class of Boc-protected glycinamides, characterized by a tert-butoxycarbonyl (Boc) protecting group on the glycinamide nitrogen and a 3-trifluoromethoxy (–OCF₃) substituent on the phenyl ring at the N1-anilide position . The compound serves as a protected synthetic intermediate in medicinal chemistry programs, where the acid-labile Boc group enables controlled, traceless deprotection to liberate the free primary amine for subsequent derivatization, while the –OCF₃ group confers enhanced lipophilicity (Hansch π = +1.04) and metabolic stability relative to non-fluorinated or methoxy-substituted analogs [1]. No direct biological activity data for this specific compound were identified in the peer-reviewed primary literature, consistent with its designated role as a synthetic intermediate rather than a final bioactive entity.

Why N-(tert-Butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide Cannot Be Replaced by Generic Analogs: Orthogonal Protection and Regioisomeric Fidelity


Procurement specialists and medicinal chemistry teams cannot simply substitute this compound with a generic Boc-glycinamide or a regioisomeric variant without compromising downstream synthetic fidelity. Three structural features are simultaneously required and non-interchangeable: (i) the Boc group on the glycinamide nitrogen provides orthogonal, acid-labile protection that is selectively removable in the presence of other base-labile or hydrogenolysis-labile protecting groups commonly used in multi-step sequences [1]; (ii) the 3-trifluoromethoxy (–OCF₃) substitution on the phenyl ring imparts a Hansch hydrophobic substituent constant (π = +1.04) that is 1.06 log units higher than methoxy (π = –0.02) and 0.90 log units higher than a single fluorine atom (π = +0.14), translating to measurably different lipophilicity, permeability, and metabolic stability profiles compared to OCH₃, F, or even CF₃ (π = +0.88) analogs [2]; (iii) the meta (3-position) attachment of the –OCF₃ group on the anilide ring defines a specific regioisomeric geometry distinct from the para (4-position) isomer (CAS 1224169-60-1), which carries the same molecular formula and mass (C₉H₉F₃N₂O₂, MW 234.17 for the deprotected form) but may exhibit divergent target binding, solubility, and crystallinity in downstream intermediates . The Boc-protected form (MW 334.29) also differs fundamentally in molecular weight, polarity, and chromatographic retention from its free-amine counterpart (MW 234.17), precluding direct substitution in procedures calibrated for the protected intermediate [1].

Quantitative Differentiation Evidence for N-(tert-Butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide Against Closest Structural Comparators


Lipophilicity Differentiation: OCF₃ vs. OCH₃, F, and CF₃ Substituent Effects on Partition Coefficient

The 3-trifluoromethoxy (–OCF₃) substituent present on the target compound confers a Hansch hydrophobic substituent constant (π) of +1.04, as established in the comprehensive review by Leroux et al. [1]. This value is substantially higher than that of a methoxy group (π = –0.02; Δπ = +1.06), a single fluorine atom (π = +0.14; Δπ = +0.90), and even a trifluoromethyl group (π = +0.88; Δπ = +0.16). In practical terms, the –OCF₃ substituent increases the logD of aliphatic derivatives by 0.7–1.4 units relative to the corresponding –OCH₃ analog, as demonstrated in a comparator study on aliphatic derivatives . When this target compound (Boc-protected, MW 334.29) is compared to its hypothetical OCH₃-substituted analog (replacing –OCF₃ with –OCH₃), the Hansch π difference of +1.06 predicts a logP increase of approximately 1 log unit, which has direct implications for membrane permeability, metabolic clearance, and chromatographic retention time.

Lipophilicity Hansch substituent constant Drug-likeness logP optimization

Molecular Weight and Protection Status Differentiation: Boc-Protected Intermediate vs. Free-Amine Deprotected Product

The target compound (MW 334.29 g·mol⁻¹, C₁₄H₁₇F₃N₂O₄) differs from its direct deprotected analog, N-[3-(trifluoromethoxy)phenyl]glycinamide (MW 234.17 g·mol⁻¹, C₉H₉F₃N₂O₂), by ΔMW = +100.12 g·mol⁻¹, representing the mass contribution of the Boc group (C₅H₈O₂) [1]. This mass difference of approximately 43% (relative to the deprotected form) translates to significantly different physicochemical properties: the Boc-protected compound has higher calculated lipophilicity (additional 5 carbon atoms, 2 oxygen atoms), distinct HPLC retention time (reversed-phase C18), altered solubility profile, and fundamentally different reactivity—the Boc group renders the glycinamide nitrogen non-nucleophilic, preventing premature coupling or acylation during multi-step synthetic sequences . The Boc-protected intermediate is the form required for orthogonal protection strategies where selective, acid-mediated deprotection (e.g., TFA/DCM) is used to unmask the free amine at a defined synthetic stage [2].

Synthetic intermediate Boc protection Molecular weight differentiation Chromatographic retention

Regioisomeric Differentiation: 3-OCF₃ (meta) vs. 4-OCF₃ (para) Substitution on the Phenyl Glycinamide Scaffold

The target compound carries the trifluoromethoxy group at the meta (3-) position of the anilide phenyl ring, distinguishing it from the para-substituted regioisomer N-[4-(trifluoromethoxy)phenyl]glycinamide (CAS 1224169-60-1, deprotected form) . While both isomers share identical molecular formula (C₉H₉F₃N₂O₂ for the deprotected form) and mass (234.17), the position of the –OCF₃ group alters the electronic distribution across the aromatic ring: the meta-OCF₃ group exerts an electron-withdrawing inductive effect (–I) without direct resonance conjugation to the amide nitrogen, whereas the para-OCF₃ group can engage in through-conjugation with the amide moiety, affecting the pKₐ of the anilide N–H and the hydrogen-bonding capacity of the amide carbonyl [1]. In glycinamide-based VAP-1 inhibitor SAR studies, the position of substituents on the phenyl ring was explicitly identified as playing an important role in inhibitory activity, demonstrating that regioisomeric substitution is not functionally interchangeable in this scaffold class [2].

Regioisomerism Positional isomer Structure-activity relationship Meta vs. para substitution

Orthogonal Protection Strategy: Boc vs. Cbz and Fmoc Protected Glycinamide Intermediates in Multi-Step Synthesis

The Boc protecting group on the target compound provides acid-labile protection that is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz (Z) group, enabling sequential, chemoselective deprotection in multi-step synthetic routes [1]. Under standard conditions, Boc deprotection is achieved with TFA/CH₂Cl₂ (1:1 to 1:4) at room temperature within 0.5–2 hours, whereas the Fmoc group is removed with piperidine/DMF (20% v/v) and the Cbz group requires catalytic hydrogenation (H₂, Pd/C) [1]. The target compound's Boc-protected glycinamide nitrogen remains inert to basic and hydrogenolytic conditions, allowing chemists to perform Fmoc deprotection or hydrogenation steps elsewhere in the molecule without compromising the glycinamide amine [1]. In contrast, the simpler Boc-Glycinamide (CAS 35150-09-5, MW 174.20, C₇H₁₄N₂O₃, mp 85–87°C) lacks the aryl substituent and cannot serve as a precursor to N-aryl glycinamide derivatives without additional coupling steps [2].

Orthogonal protection Boc vs. Cbz vs. Fmoc Solid-phase peptide synthesis Selective deprotection

Known Application Context: Glycinamide Scaffolds in Tryptase and VAP-1 Inhibitor Programs

Boc-protected glycinamide intermediates bearing substituted phenyl rings have been explicitly described as synthetic intermediates in the production of tryptase inhibitors, with patent literature specifying compounds where 'R₁ is H or F; and Boc is tert-butoxycarbonyl' as key intermediates [1]. Additionally, structure-activity relationship studies on glycine amide derivatives as Vascular Adhesion Protein-1 (VAP-1) inhibitors identified that the position and nature of substituents on the phenyl ring play a critical role in inhibitory potency; lead compound 4g achieved 60% plasma VAP-1 inhibition after oral administration at 1 mg/kg in rat [2]. While the specific target compound (CAS 1824025-62-8) has not been directly reported in these programs, its structural features—Boc-protected glycinamide with 3-OCF₃ phenyl substitution—are fully congruent with the intermediate requirements of both tryptase and VAP-1 inhibitor synthetic pathways, positioning it as a potential building block for these and related serine protease and amine oxidase inhibitor programs [1][2].

Tryptase inhibitor VAP-1 inhibitor Glycinamide scaffold Medicinal chemistry intermediate

Procurement-Driven Application Scenarios for N-(tert-Butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide (CAS 1824025-62-8)


Multi-Step Synthesis of Serine Protease Inhibitors Requiring Orthogonal N-Protection and Defined Phenyl Substitution

Patent RU 2378271 C2. Method of Producing Tryptase Inhibitors. Published 2010. https://patenton.ru/patent/RU2378271C2/en Leroux, F. et al. Beilstein J. Org. Chem. 2008, 4, 13. PubChem CID 1051821 (Boc-Glycinamide). https://pubchem.ncbi.nlm.nih.gov/compound/1051821

Vascular Adhesion Protein-1 (VAP-1) Inhibitor Lead Optimization with Meta-Substituted Phenyl Glycinamide Scaffolds

Yamaki, S. et al. Bioorg. Med. Chem. 2017, 25, 187–201. https://doi.org/10.1016/j.bmc.2016.10.024

Library Synthesis and Parallel Medicinal Chemistry for Fluorinated Glycinamide Derivative Screening

Chemsrc. N-[4-(trifluoromethoxy)phenyl]glycinamide (CAS 1224169-60-1). https://www.chemsrc.com/en/cas/1224169-60-1_1677171.html Leroux, F. et al. Beilstein J. Org. Chem. 2008, 4, 13. ZINC15. ZINC96286014 (C₁₄H₁₇F₃N₂O₄, logP = –0.125). https://zinc15.docking.org/substances/ZINC000096286014/

Process Chemistry Development for Scalable Boc-Protected Intermediate Supply

Chemsrc. CAS 1824025-62-8. SMILES: CC(C)(C)OC(=O)NCC(=O)Nc1cccc(OC(F)(F)F)c1. https://m.chemsrc.com/en/cas/1824025-62-8_2321620.html

Quote Request

Request a Quote for N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.